molecular formula C22H23N3O5 B2775270 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-02-4

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2775270
CAS No.: 892275-02-4
M. Wt: 409.442
InChI Key: YLBQHNUIARGWHA-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with p-methoxy benzyl amine in the presence of acetic acid and sodium cyanoborohydride in ethanol . This reaction yields the desired product with moderate to high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tetrahydrofuran moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in bacterial cell division or cancer cell proliferation . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQHNUIARGWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4CCCO4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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